3-(4-Acetoxyphenyl)-2-methyl-1-propene
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Overview
Description
3-(4-Acetoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a propene chain
Scientific Research Applications
3-(4-Acetoxyphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Acetoxyphenyl)-2-butanone”, suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant .
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
The compound “3-(4-Acetoxyphenyl)-2-methyl-1-propene” interacts with its targets through chemical reactions. For instance, it has been used in the catalytic protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis .
Biochemical Pathways
It’s known to be involved in the protodeboronation of pinacol boronic esters, which is a crucial process in organic synthesis .
Result of Action
Its use in organic synthesis suggests that it can facilitate the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it has been used in reactions at 80°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetoxyphenyl)-2-methyl-1-propene typically involves the acetylation of 4-hydroxyphenyl-2-methyl-1-propene. This can be achieved through the reaction of 4-hydroxyphenyl-2-methyl-1-propene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be employed.
Major Products Formed
Oxidation: Formation of 4-acetoxybenzaldehyde or 4-acetoxybenzoic acid.
Reduction: Formation of 4-hydroxyphenyl-2-methyl-1-propene.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Acetoxyphenyl-2-methyl-1-propene: Similar structure but lacks the propene chain.
4-Hydroxyphenyl-2-methyl-1-propene: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-Acetoxybenzaldehyde: Contains an aldehyde group instead of a propene chain.
Uniqueness
3-(4-Acetoxyphenyl)-2-methyl-1-propene is unique due to the presence of both an acetoxy group and a propene chain, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2-methylprop-2-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-7H,1,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKVZVXDRFNRPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641205 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-89-9 |
Source
|
Record name | Phenol, 4-(2-methyl-2-propen-1-yl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylprop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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